molecular formula C16H11BrClN3OS2 B2838335 N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide CAS No. 392302-81-7

N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No. B2838335
CAS RN: 392302-81-7
M. Wt: 440.76
InChI Key: ROHHUXKBFOQTFE-UHFFFAOYSA-N
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Description

“N-(5-(4-bromobenzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a type of heterocyclic compound . The compound also contains a benzyl group attached to the thiadiazole ring via a sulfur atom, and a chlorobenzamide group attached to the thiadiazole ring via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atoms could potentially be replaced in a nucleophilic substitution reaction . The compound could also undergo reactions at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms could increase its molecular weight and potentially its boiling and melting points . The amide group could allow for hydrogen bonding, which could influence its solubility .

Scientific Research Applications

Photodynamic Therapy Applications

Thiadiazole derivatives, such as the ones synthesized in the study by Pişkin, Canpolat, and Öztürk (2020), have been explored for their applications in photodynamic therapy (PDT). These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them potential candidates for treating cancer through PDT. Their ability to act as Type II photosensitizers could be leveraged to develop new therapeutic agents for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

The synthesis and characterization of heterocyclic compounds containing thiadiazole rings have shown promising antimicrobial activity against various pathogens. A study by Al-Smadi et al. (2019) demonstrated that certain thiadiazole derivatives exhibit strong antimicrobial activity and low genotoxicity, suggesting their potential as antibiotics. Additionally, these compounds have been assessed for their genotoxicity and found to be safe, further supporting their application in medicinal chemistry (Al-Smadi et al., 2019).

Anticancer Activity

Research by Osmaniye et al. (2018) on benzothiazole derivatives, which share a similar heterocyclic structure with thiadiazoles, revealed their potential as anticancer agents. The study highlighted the synthesis of new compounds that were tested for their anticancer activity across various cancer cell lines, suggesting the importance of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).

Inhibitory Properties Against Bacterial Enzymes

Thiadiazoles have also been identified as potent inhibitors of bacterial enzymes, such as Sortase A in Staphylococcus aureus. A study by Wehrli et al. (2019) discovered thiadiazoles as a new class of inhibitors, showcasing the synthesis of compounds that effectively inhibit Sortase A without affecting bacterial growth in vitro. This suggests a potential application in designing new antibacterial agents targeting virulence factors rather than bacterial viability (Wehrli et al., 2019).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS2/c17-11-7-5-10(6-8-11)9-23-16-21-20-15(24-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHUXKBFOQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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